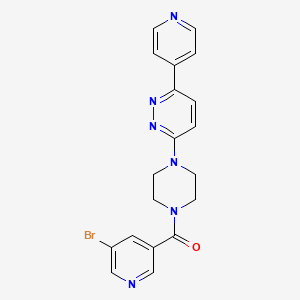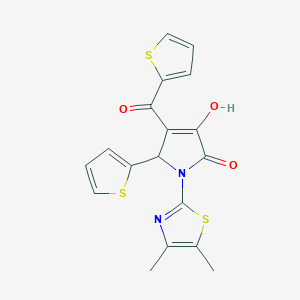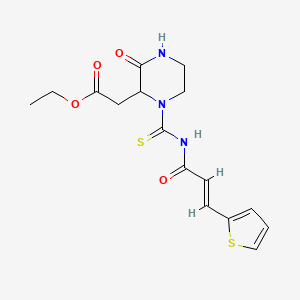
methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O3 and its molecular weight is 238.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine : The compound is used in the synthesis of specific amino acids, including N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, showcasing its utility in creating modified amino acids for various research applications (Maehr & Leach, 1978).
- Total Synthesis of Albonoursin : It plays a crucial role in the synthesis of albonoursin, a compound of interest in natural product chemistry (Shin, Chigira, Masaki, & Ota, 1969).
Biological and Medical Research
- Regulation of Dopadecarboxylase Activity and Chitin Synthesis : This compound is mentioned in studies related to hormonal regulation of dopadecarboxylase activity and chitin synthesis, indicating its relevance in biochemical pathways (Baumeister, Ludwig, & Spindler-Barth, 1992).
- Anticancer Drug Synthesis : It's involved in the synthesis of amino acetate functionalized Schiff base organotin(IV) complexes, which are studied as potential anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Physical Chemistry Applications
- Volumetric and Conductometric Studies : The compound is used in studies examining the volumetric and conductometric behavior of certain acids in solutions, essential for understanding the properties of molecules in different environments (Yan, Zhao, Xing, Wang, & Wang, 2010).
Metabolic Studies
- Study on Metabolism in Pancreatic Islets : Research has been conducted on the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets, highlighting the metabolic pathways involved and their implications for insulin secretion and other metabolic processes (Hutton, Sener, & Malaisse, 1979).
Wirkmechanismus
Target of Action
H-Gly-Leu-OMe.HCl, also known as methyl (2S)-2-(2-aminoacetamido)-4-methylpentanoate hydrochloride, is a dipeptide methyl ester . It interacts with proteases, which are enzymes that break down proteins and peptides . These proteases play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
Biochemical Pathways
H-Gly-Leu-OMe.HCl is involved in the proteolytic cascade, a series of protease activations leading to the breakdown of proteins . This cascade is triggered by lysosome-destabilizing adjuvants, which cause lysosome rupture and degradation of inflammatory proteins . The proteasome, a cellular complex regulating both necrotic cell death and proteolysis of inflammatory proteins, is also involved in this process .
Pharmacokinetics
The pharmacokinetics of H-Gly-Leu-OMeThe presence of the methyl ester group may influence its bioavailability . Methyl esters are often used in drug design to improve the lipophilicity and membrane permeability of compounds, potentially enhancing their absorption and distribution .
Result of Action
The primary result of H-Gly-Leu-OMe.HCl’s action is the modulation of protease activity. By interacting with proteases, it can influence the breakdown of proteins and peptides, affecting various biological processes
Action Environment
The action of H-Gly-Leu-OMe.HCl can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and stability, potentially impacting the compound’s efficacy . Additionally, the presence of other molecules can influence its action, as they may compete with H-Gly-Leu-OMe.HCl for binding to proteases .
Eigenschaften
IUPAC Name |
methyl (2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIUAHNCGNJCML-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)

![6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B3006413.png)
![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)
![6-[4-(7H-Purin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3006417.png)



![3-(4-Chlorophenyl)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B3006425.png)

![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)
![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)


